An In-depth Technical Guide to the Chemical Properties of 1-Chlorobicyclo[2.2.1]heptane
An In-depth Technical Guide to the Chemical Properties of 1-Chlorobicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chlorobicyclo[2.2.1]heptane, also known as 1-chloronorbornane, is a halogenated derivative of the saturated bicyclic hydrocarbon, bicyclo[2.2.1]heptane (norbornane).[1][2] Its rigid, strained ring structure imparts unique chemical properties and reactivity, making it a subject of significant interest in physical organic chemistry and a valuable intermediate in various synthetic applications. The placement of the chlorine atom at a bridgehead position profoundly influences its chemical behavior, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-chlorobicyclo[2.2.1]heptane, including its spectral data, reactivity, and relevant experimental considerations.
Physical and Chemical Properties
The core structure of 1-chlorobicyclo[2.2.1]heptane is the bicyclo[2.2.1]heptane skeleton, which consists of a six-membered ring in a boat conformation bridged by a methylene (B1212753) group. This arrangement results in a highly rigid and strained molecule. The chlorine atom at the bridgehead position (C1) further influences the electronic and steric environment of the compound.[1]
Table 1: Physical Properties of 1-Chlorobicyclo[2.2.1]heptane
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Cl | [2] |
| Molecular Weight | 130.61 g/mol | [1] |
| Boiling Point | Not explicitly reported | [1] |
| Density (estimated) | 1.12 g/cm³ | [1] |
| Solubility | Soluble in low polarity solvents | [1] |
Table 2: Chemical Identifiers for 1-Chlorobicyclo[2.2.1]heptane
| Identifier | Value |
| CAS Number | 765-67-3 |
| PubChem CID | 69832 |
| InChI | InChI=1S/C7H11Cl/c8-7-3-1-6(5-7)2-4-7/h6H,1-5H2 |
| Canonical SMILES | C1CC2(CCC1C2)Cl |
Spectral Data
Table 3: Summary of Spectral Data for 1-Chlorobicyclo[2.2.1]heptane
| Spectrum | Key Features |
| ¹H NMR | Complex multiplets are expected in the aliphatic region due to the rigid bicyclic structure and complex spin-spin coupling. |
| ¹³C NMR | Distinct signals for the bridgehead carbons and the different methylene carbons are anticipated. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 130 and 132 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of HCl or cleavage of the bicyclic ring. |
Chemical Reactivity
The most notable aspect of the chemical reactivity of 1-chlorobicyclo[2.2.1]heptane is its inertness in Sₙ1 reactions. This is a direct consequence of its rigid bicyclic structure.
Unreactivity in Sₙ1 Reactions
Nucleophilic substitution reactions proceeding through an Sₙ1 mechanism involve the formation of a carbocation intermediate. For this intermediate to be stable, the carbon atom bearing the positive charge must adopt a trigonal planar geometry with sp² hybridization.[3][4][5][6] In the case of 1-chlorobicyclo[2.2.1]heptane, the bridgehead carbon is part of a rigid, strained ring system.[1][5] The formation of a carbocation at this position would require the bridgehead carbon to become planar, which would introduce an insurmountable amount of angle strain into the bicyclic framework.[3][4][5][6] This violation of Bredt's rule makes the formation of the bridgehead carbocation extremely unfavorable, thus rendering 1-chlorobicyclo[2.2.1]heptane virtually unreactive in Sₙ1 reactions.[7]
Caption: Unfavorability of the Sₙ1 pathway for 1-Chlorobicyclo[2.2.1]heptane.
Sᵣₙ1 Reactions
While polar nucleophilic substitution is disfavored, reactions involving radical intermediates are possible. Derivatives of 1-chlorobicyclo[2.2.1]heptane have been shown to undergo substitution reactions with nucleophiles such as diphenylphosphide ion in liquid ammonia (B1221849) under photostimulation, proceeding via an Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism.[8] This pathway involves the formation of a radical anion intermediate, which then expels the chloride ion to form a bridgehead radical. This radical can then react with a nucleophile.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 1-chlorobicyclo[2.2.1]heptane are not widely reported in standard literature. However, general synthetic approaches can be described.
Synthesis of 1-Chlorobicyclo[2.2.1]heptane
A common method for the synthesis of 1-chlorobicyclo[2.2.1]heptane is the direct chlorination of bicyclo[2.2.1]heptane.[1]
General Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place bicyclo[2.2.1]heptane dissolved in a suitable inert solvent (e.g., carbon tetrachloride).
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Reagent Addition: Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the solution. The reaction is often initiated by a radical initiator like benzoyl peroxide or by UV irradiation.
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Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.
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Work-up: After cooling, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water and brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 1-chlorobicyclo[2.2.1]heptane.
Caption: General workflow for the synthesis of 1-Chlorobicyclo[2.2.1]heptane.
Nucleophilic Substitution via Sᵣₙ1 Mechanism (Illustrative)
While a specific protocol for the parent 1-chlorobicyclo[2.2.1]heptane is not detailed, the following illustrates the conditions for a related derivative.
Reaction of a 1-Chlorobicyclo[2.2.1]heptane derivative with Diphenylphosphide Ions: [8]
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Reaction Setup: In a three-necked flask equipped with a cold finger condenser, a mechanical stirrer, and an inlet for ammonia, the reaction is carried out in liquid ammonia as the solvent.
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Reagent Preparation: A solution of the nucleophile, sodium diphenylphosphide, is prepared in situ by the reaction of triphenylphosphine (B44618) with sodium in liquid ammonia.
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Reaction: The 1-chlorobicyclo[2.2.1]heptane derivative is added to the solution of the nucleophile. The reaction mixture is then irradiated with a high-pressure mercury lamp.
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Quenching and Work-up: The reaction is quenched by the addition of an ammonium (B1175870) salt. The ammonia is allowed to evaporate, and the residue is taken up in an organic solvent and water.
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Purification: The organic layer is separated, dried, and the solvent is evaporated. The product is then purified by chromatography.
Conclusion
1-Chlorobicyclo[2.2.1]heptane is a molecule with distinct chemical properties dictated by its rigid, strained bicyclic structure. Its unreactivity in Sₙ1 reactions at the bridgehead position is a classic example of the influence of stereoelectronic effects on chemical reactivity. While challenging to functionalize through traditional polar pathways, the potential for radical-mediated reactions opens avenues for its use in the synthesis of complex molecules. This guide provides a foundational understanding of the core chemical properties of 1-chlorobicyclo[2.2.1]heptane for researchers and professionals in the chemical sciences. Further investigation into its reactivity and the development of specific, high-yielding synthetic protocols will continue to be of interest to the scientific community.
References
- 1. 1-Chlorobicyclo[2.2.1]heptane (30899-14-0) for sale [vulcanchem.com]
- 2. Page loading... [guidechem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Which of the carbocation is least stable? (A) Image of carbocation A Ima.. [askfilo.com]
- 5. physicsforums.com [physicsforums.com]
- 6. scribd.com [scribd.com]
- 7. Explain why 1 -chlorobicyclo[2.2.1]heptane, even though it is a tertiary .. [askfilo.com]
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